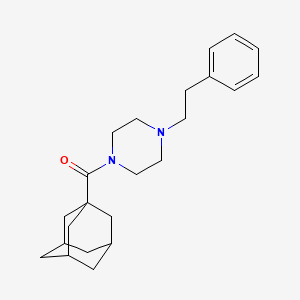
1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine is a synthetic organic compound that features a unique structure combining an adamantane moiety, a carbonyl group, and a piperazine ring substituted with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine can be synthesized through a multi-step process:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.
Nucleophilic Substitution: The adamantane-1-carbonyl chloride is then reacted with piperazine to form 1-(adamantane-1-carbonyl)piperazine.
Alkylation: Finally, the 1-(adamantane-1-carbonyl)piperazine is alkylated with 2-phenylethyl bromide to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with antiviral, antibacterial, or anticancer properties.
Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in developing advanced materials with specific mechanical or thermal properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, inhibiting their activity or modulating their function. The adamantane moiety can enhance membrane permeability, allowing the compound to reach intracellular targets.
Biological Studies: The compound can bind to proteins or nucleic acids, affecting their structure and function, thereby providing insights into biological processes.
Comparison with Similar Compounds
1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine can be compared with other compounds that feature similar structural motifs:
1-(Adamantane-1-carbonyl)piperazine: Lacks the phenylethyl group, which may result in different biological activity and physical properties.
4-(2-Phenylethyl)piperazine: Lacks the adamantane-1-carbonyl group, which may affect its stability and interaction with biological targets.
1-(Adamantane-1-carbonyl)-4-methylpiperazine: Substitutes the phenylethyl group with a methyl group, potentially altering its chemical reactivity and biological effects.
The uniqueness of this compound lies in the combination of the adamantane moiety, the carbonyl group, and the phenylethyl-substituted piperazine ring, which together confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H32N2O |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-adamantyl-[4-(2-phenylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H32N2O/c26-22(23-15-19-12-20(16-23)14-21(13-19)17-23)25-10-8-24(9-11-25)7-6-18-4-2-1-3-5-18/h1-5,19-21H,6-17H2 |
InChI Key |
VSFYVNDRAWTPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




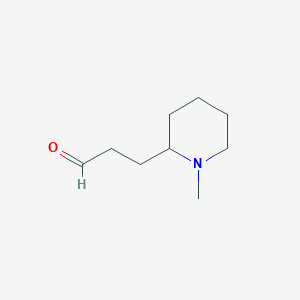
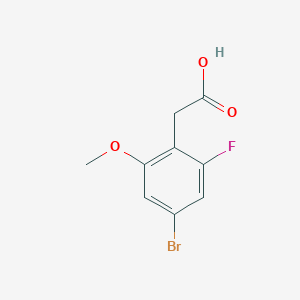
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(6R,9S,15S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13587564.png)
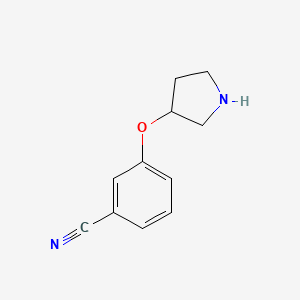
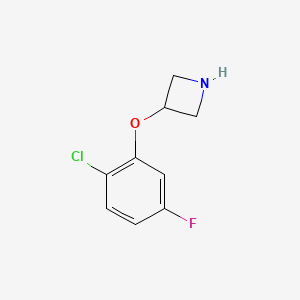
![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
![3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
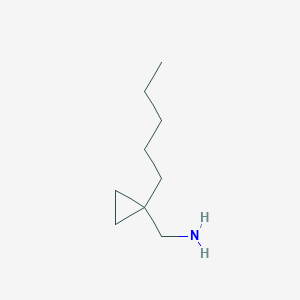
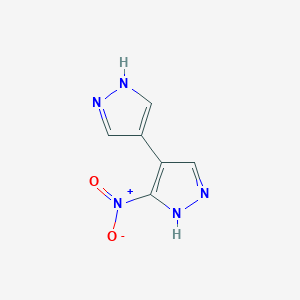
![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
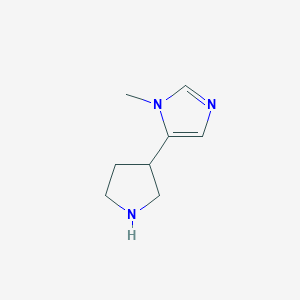
![N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide](/img/structure/B13587612.png)
